molecular formula C5H9F2NO2 B117401 2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester CAS No. 154425-12-4

2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester

Cat. No. B117401
M. Wt: 153.13 g/mol
InChI Key: BSGXYQIDFUBXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester, also known as AFM1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AFM1 is a derivative of the naturally occurring amino acid, methionine, and is often synthesized in the laboratory for experimental purposes.

Mechanism Of Action

The mechanism of action of 2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester is not fully understood, but it is believed to act as an inhibitor of the enzyme, methionine aminopeptidase (MetAP), which plays a crucial role in protein synthesis. By inhibiting MetAP, 2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester may disrupt the normal function of cells and tissues, leading to a variety of physiological effects.

Biochemical And Physiological Effects

2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and alterations in gene expression. These effects have been observed in various cell types, including cancer cells, and suggest that 2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester may have potential applications in cancer therapy.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester in laboratory experiments is its high purity and availability. However, 2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester is also highly reactive and can be difficult to handle, making it challenging to work with in some experimental settings.

Future Directions

There are many potential future directions for research involving 2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester, including the development of new synthetic methods for the production of fluorinated amino acids, the investigation of 2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester as a potential therapeutic agent for cancer treatment, and the exploration of 2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester's effects on other biological processes and pathways. Additionally, further studies are needed to fully understand the mechanism of action of 2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester involves the reaction of 3-fluoropropionyl chloride with methylamine, followed by the addition of hydrogen fluoride to form the final product. This method has been optimized for high yield and purity, making 2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester readily available for use in scientific research.

Scientific Research Applications

2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the primary uses of 2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester is as a precursor for the synthesis of fluorinated amino acids, which have been shown to have unique properties that make them useful in drug discovery and development.

properties

CAS RN

154425-12-4

Product Name

2-Amino-2-(fluoromethyl)-3-fluoropropanoic acid methyl ester

Molecular Formula

C5H9F2NO2

Molecular Weight

153.13 g/mol

IUPAC Name

methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate

InChI

InChI=1S/C5H9F2NO2/c1-10-4(9)5(8,2-6)3-7/h2-3,8H2,1H3

InChI Key

BSGXYQIDFUBXEL-UHFFFAOYSA-N

SMILES

COC(=O)C(CF)(CF)N

Canonical SMILES

COC(=O)C(CF)(CF)N

synonyms

Alanine, 3-fluoro-2-(fluoromethyl)-, methyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.